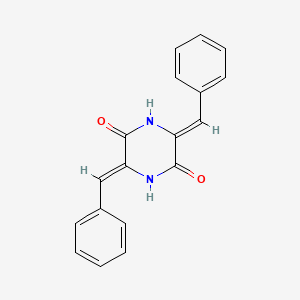

Piperafizine B

描述

Piperafizine B is a natural product that belongs to the group of phytochemicals. It is isolated from Piper longum and is chemically known as (5Z)-7-hydroxy-6-methoxy-2-(4’-methylphenyl)chromen-4-one .

Synthesis Analysis

The synthesis of piperazine derivatives, which Piperafizine B is part of, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

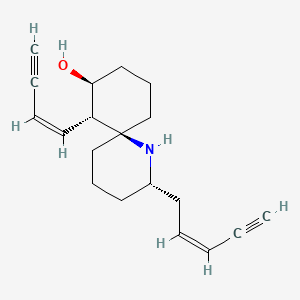

Molecular Structure Analysis

The Piperafizine B molecule contains a total of 38 bonds. There are 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 secondary amides (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Piperafizine B include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

Piperafizine B has a molecular weight of 290.3 g/mol . More detailed physical and chemical properties were not found in the search results.

科学研究应用

Anticancer Activity

Piperafizine B and its derivatives have shown promising results in the field of cancer research. Novel 3,6-diunsaturated 2,5-diketopiperazine derivatives of Piperafizine B have been synthesized and tested against cancer cell lines such as A549 (lung carcinoma) and Hela (cervical cancer). Some derivatives exhibited moderate to good anticancer capacities, with IC50 values ranging from 0.7 to 8.9 μM. Specifically, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions displayed significant inhibitory activities and induced apoptosis in cancer cells .

Drug Design and Synthesis

Piperafizine B serves as a base structure for the design and synthesis of new drugs. Its structural framework allows for the creation of a variety of derivatives with potential pharmacological activities. The presence of the diketopiperazine ring in Piperafizine B is particularly significant, as it is a common motif in many bioactive compounds and pharmaceuticals .

Marine Natural Products

As a marine natural product, Piperafizine B contributes to the discovery and development of new drugs from marine sources. The unique chemical structures found in marine organisms offer a vast potential for the development of novel therapeutic agents. Piperafizine B’s origin from marine sources underscores the importance of preserving marine biodiversity for pharmaceutical research .

Pharmacokinetics and Bioavailability

The structural features of Piperafizine B, such as the diketopiperazine ring, are known to influence pharmacokinetic properties like water solubility and bioavailability. These properties are crucial for the effective delivery and absorption of drugs in the body. Research on Piperafizine B can provide insights into how to enhance these properties in new drug candidates .

C-H Functionalization

Advances in the C-H functionalization of piperazine rings, which Piperafizine B contains, have opened up new possibilities in medicinal chemistry. This technique allows for the introduction of functional groups at specific positions on the piperazine ring, thereby creating structurally diverse compounds with potential therapeutic applications .

Intermolecular Interactions

The study of Piperafizine B also involves understanding its intermolecular interactions, such as hydrogen bonding. These interactions are key to the compound’s binding affinity with biological targets, which is essential for its activity as a drug. Research in this area can lead to the design of more effective drugs with targeted actions .

Liposolubility

Piperafizine B’s liposolubility is another area of interest. High liposolubility can enhance a compound’s ability to cross cell membranes, making it more effective in reaching intracellular targets. This property is particularly relevant for anticancer agents that need to penetrate cells to exert their effects .

Electron Properties

The electron properties of Piperafizine B derivatives, such as electron-withdrawing or electron-donating functions, affect their anticancer activities. Understanding these properties can guide the design of compounds with optimized anticancer efficacy. Research in this field can lead to the development of more potent and selective anticancer drugs .

作用机制

- Piperafizine B is an organic compound with a molecular formula of C18H14N2O2. It exhibits slightly cytotoxic effects in various cell lines, including Moser cells, P388 cells, and Vincristine (VCR)-resistant P388 cells .

- Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites. They do this by blocking acetylcholine at the myoneural junction, leading to flaccid paralysis of the worm .

- ADME Properties :

- Molecular and Cellular Effects :

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

属性

IUPAC Name |

(3Z,6Z)-3,6-dibenzylidenepiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)/b15-11-,16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUEJIDSYCCLL-NFLUSIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperafizine B | |

CAS RN |

74720-33-5 | |

| Record name | Piperafizine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074720335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

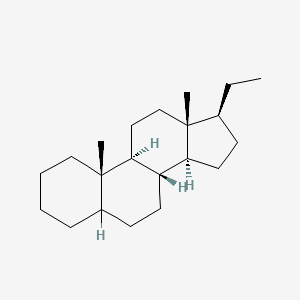

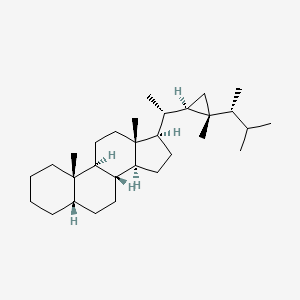

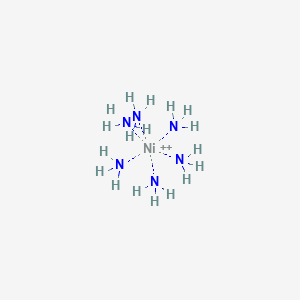

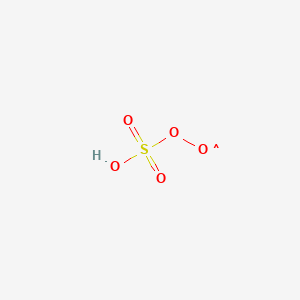

Feasible Synthetic Routes

Q & A

Q1: What is the connection between Piperafizine B and the development of novel anticancer agents?

A1: Piperafizine B, a marine natural product, served as inspiration for the design and synthesis of fourteen novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives. These derivatives were evaluated for their anticancer activity against A549 and Hela cell lines []. Though the study doesn't delve into the specific mechanisms of action of Piperafizine B itself, it highlights its structural features as a basis for developing potentially potent anticancer compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。